(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate
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Overview
Description
®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate typically involves multi-step organic reactions. One common approach is the coupling of an amino acid derivative with an appropriate ester. The reaction conditions often require the use of protecting groups to prevent side reactions and ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- ®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)pentanoate
- ®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)heptanoate
Uniqueness
®-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
IUPAC Name |
ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17/h10-11,15H,4-9H2,1-3H3,(H2,14,17)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYVPSMIYLEXEJ-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)CNC(CC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)CN[C@@H](CC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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